molecular formula C14H11IO2 B8462139 Benzyl 2-iodobenzoate

Benzyl 2-iodobenzoate

Cat. No.: B8462139
M. Wt: 338.14 g/mol
InChI Key: UKBDDEPFPQQLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-iodobenzoate is a useful research compound. Its molecular formula is C14H11IO2 and its molecular weight is 338.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Benzyl 2-iodobenzoate is widely utilized in organic synthesis due to its reactivity as an electrophile. It participates in various coupling reactions, including:

  • Cross-Coupling Reactions: this compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form biaryl compounds. These reactions are crucial for synthesizing pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution Reactions: The iodine atom in this compound makes it susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles, which can lead to the formation of diverse derivatives.

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeConditionsProducts
Suzuki CouplingPd catalyst, baseBiaryl compounds
Sonogashira CouplingPd catalyst, alkyneAlkynylated products
Nucleophilic SubstitutionNucleophile (e.g., amines)Substituted benzyl derivatives

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have shown promise in targeting various biological pathways:

  • Anticancer Activity: Research indicates that certain derivatives of this compound can inhibit specific cancer cell lines by interfering with key cellular processes. For instance, compounds derived from this scaffold have been designed to target anti-apoptotic proteins such as Bcl-2 family members, which are involved in cancer cell survival.
  • Antimicrobial Properties: Some studies have demonstrated that this compound derivatives exhibit antimicrobial activity against various bacterial strains. This property is particularly valuable in developing new antibiotics.

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of a series of this compound derivatives against human colorectal carcinoma cell lines (HCT116). The compounds were assessed using the Sulforhodamine B assay to determine their IC50 values.

Table 2: Anticancer Activity of this compound Derivatives

Compound IDIC50 (µM)Mechanism of Action
Compound A5.85Inhibition of Bcl-2
Compound B4.53Induction of apoptosis
Compound C>20No significant activity

Material Science

This compound also finds applications in material science, particularly in the synthesis of polymers and nanomaterials. Its ability to act as a coupling agent facilitates the preparation of functionalized materials with enhanced properties.

  • Polymer Synthesis: It can be used as a monomer or cross-linking agent in the production of polymeric materials with tailored functionalities.
  • Nanomaterial Fabrication: The compound can serve as a precursor for synthesizing nanoparticles that exhibit unique optical or electronic properties.

Properties

Molecular Formula

C14H11IO2

Molecular Weight

338.14 g/mol

IUPAC Name

benzyl 2-iodobenzoate

InChI

InChI=1S/C14H11IO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

UKBDDEPFPQQLBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-iodobenzoic acid (8.70 g, 35.1 mmol) and potassium carbonate (20.2 g, 176 mmol) in 100 mL of acetone was added benzyl bromide (5.00 g, 29.2 mmol). The mixture was stirred at room temperature for 23 hours and the solid was filtered off. The solid was rinsed with acetone (2×30 mL). The filtrate was concentrated in vacuo. The residue was dissolved in 200 mL of ether and washed with saturated sodium bicarbonate solution (2×50 mL) and brine (1×50 mL). The ether layer was dried (magnesium sulfate), filtered and concentrated in vacuo to give 8.63 g (87%) of benzyl 2-iodobenzoate A.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

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